methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
Description
Properties
IUPAC Name |
methyl (Z)-3-(4-ethoxyanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-15-6-12-18(13-7-15)27(23,24)19(20(22)25-3)14-21-16-8-10-17(11-9-16)26-5-2/h6-14,21H,4-5H2,1-3H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYIYDNTVJAKJY-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OCC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OCC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethoxyphenylamine with 4-ethylbenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with methyl acrylate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethylphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The ethoxy and ethylphenyl groups play a crucial role in its binding affinity and specificity, contributing to its bioactivity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
- CAS Number : 1327178-36-8 (referenced in )
- Molecular Formula: C₂₀H₂₃NO₅S
- Molecular Weight : 389.47 g/mol ()
- Purity : >90% ()
Structural Features :
- Core Structure: The compound contains a sulfonyl group (-SO₂-) linked to a 4-ethylphenyl moiety, an acrylate ester (methyl ester), and a 4-ethoxyphenylamino substituent. The Z-configuration at the double bond (C2) is critical for stereochemical stability and reactivity.
- Key Functional Groups: Sulfonyl group (electron-withdrawing, enhances stability). Ethylphenyl substituent (hydrophobic, influences solubility).
Synthesis and Applications: While the provided evidence lacks explicit synthesis protocols for this compound, analogous acrylates (e.g., ) suggest that similar derivatives are synthesized via Michael addition or sulfonylation reactions. Potential applications in agrochemicals or pharmaceuticals are inferred from the structural similarity to bioactive acrylates .
Table 1: Structural Comparison
Table 2: Physicochemical and Functional Properties
Key Findings :
Electronic Effects :
- The target compound’s sulfonyl group enhances stability compared to bromo-formyl analogs, which rely on hydrogen bonding (S(7) motif) for crystal packing .
- Fluorinated acrylates (e.g., CAS 383-07-3) exhibit extreme hydrophobicity and environmental persistence due to perfluorinated chains, unlike the target compound’s ethyl/ethoxy groups .
Biological Activity :
- Sulfonylurea herbicides (e.g., metsulfuron-methyl) act via enzyme inhibition, whereas the target compound’s bioactivity is undefined but structurally analogous to agrochemical acrylates .
Synthetic Complexity :
- Cyclopropane-containing analogs () require stereoselective synthesis, contrasting with the target compound’s simpler acrylate backbone .
Biological Activity
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate (CAS No. 1327176-85-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the presence of an ethoxy group, an ethylphenyl sulfonyl moiety, and an acrylate linkage. Its molecular formula is , and it has a molecular weight of approximately 393.46 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It is believed to interact with various receptors, potentially modulating signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | Low to Moderate |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Study Example:
In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at concentrations above 10 µM.
Toxicological Profile
While the biological activities are promising, understanding the safety profile is crucial for therapeutic applications. Toxicological assessments reveal that high doses may lead to cytotoxic effects on normal cells, necessitating further investigation into dose optimization and delivery methods.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features make it suitable for developing new therapeutic agents targeting inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
